Physical properties of aqueous Tetrahexylammonium hydroxide
Physical properties of aqueous Tetrahexylammonium hydroxide
An In-Depth Technical Guide to the Physical Properties of Aqueous Tetrahexylammonium (B1222370) Hydroxide (B78521)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahexylammonium hydroxide (THAOH) is a quaternary ammonium (B1175870) compound with significant potential in various scientific and industrial applications, including as a phase-transfer catalyst in organic synthesis, a structure-directing agent in materials science, and a component in the formulation of ionic liquids. This technical guide provides a comprehensive overview of the core physical properties of aqueous solutions of tetrahexylammonium hydroxide. Due to a notable scarcity of direct experimental data for THAOH in publicly available literature, this guide leverages data from homologous tetra-alkylammonium hydroxides (TAAOHs) to infer and discuss the expected physicochemical characteristics. This document also presents detailed methodologies for the experimental determination of these properties and a representative protocol for its application in organic synthesis relevant to drug development.
Introduction
General Properties of Tetrahexylammonium Hydroxide
| Property | Value | Reference |
| Molecular Formula | C₂₄H₅₃NO | [2] |
| Molecular Weight | 371.68 g/mol | [2] |
| CAS Number | 17756-56-8 | [2] |
| Appearance | Typically available as a colorless to pale yellow aqueous solution. | [1] |
Physical Properties of Aqueous Tetrahexylammonium Hydroxide Solutions
While specific experimental data for aqueous THAOH solutions are scarce, the following sections discuss the expected behavior of its key physical properties based on established trends for other tetra-alkylammonium hydroxides. Comparative data for tetramethylammonium (B1211777) hydroxide (TMAOH), tetraethylammonium (B1195904) hydroxide (TEAOH), and tetrabutylammonium (B224687) hydroxide (TBAOH) are provided to illustrate these trends.
Density
The density of aqueous TAAOH solutions is a function of both concentration and temperature. Generally, for a given concentration, the density decreases with increasing temperature due to thermal expansion. The effect of concentration on density can be more complex. For smaller TAAOHs like TMAOH, density tends to increase with concentration. However, for larger cations like TBAOH, the density of the aqueous solution can decrease with increasing concentration at certain temperatures, which is attributed to the large void volume occupied by the bulky alkyl chains. It is anticipated that aqueous THAOH solutions will exhibit a similar trend to TBAOH, with density likely decreasing as concentration increases.
Table 1: Density of Aqueous Tetra-alkylammonium Hydroxide Solutions (g/cm³)
| Compound | Concentration (wt%) | Temperature (°C) | Density (g/cm³) | Reference |
|---|---|---|---|---|
| TMAOH | 25 | 25 | 1.016 | |
| TBAOH | 10 | 30 | 0.9931 | [3] |
| TBAOH | 20 | 20 | 0.99 |
| TBAOH | 55 | 30 | 0.9668 |[3] |
Viscosity
The viscosity of aqueous TAAOH solutions is highly dependent on concentration, temperature, and the length of the alkyl chains. Viscosity increases significantly with increasing concentration and increasing alkyl chain length due to stronger intermolecular forces and greater entanglement. Conversely, viscosity decreases with increasing temperature as the kinetic energy of the molecules overcomes these intermolecular forces. Aqueous solutions of THAOH are expected to be considerably more viscous than those of their shorter-chain counterparts at equivalent concentrations.
Table 2: Viscosity of Aqueous Tetra-alkylammonium Hydroxide Solutions (mPa·s)
| Compound | Concentration (wt%) | Temperature (°C) | Viscosity (mPa·s) | Reference |
|---|---|---|---|---|
| TBAOH | 10 | 30 | ~2.5 | [3] |
| TBAOH | 55 | 30 | ~55 |[3] |
Electrical Conductivity
The electrical conductivity of aqueous TAAOH solutions arises from the mobility of the tetra-alkylammonium cations and hydroxide anions. Conductivity generally increases with concentration up to a certain point, after which ion-pairing effects can lead to a decrease in the rate of increase or even a turnover. Increasing the alkyl chain length from methyl to butyl has been shown to decrease the ionic conductivity, likely due to the lower mobility of the larger, bulkier cations. Therefore, aqueous THAOH solutions are expected to have lower electrical conductivity compared to TBAOH, TEAOH, and TMAOH solutions at the same molar concentration. Conductivity also increases with temperature due to increased ion mobility.
Surface Tension
As amphiphilic molecules, TAAOHs are surface-active and will lower the surface tension of water. The extent of this effect is dependent on the concentration and the length of the alkyl chains. Generally, for a homologous series of surfactants, the surface tension at a given concentration decreases as the length of the hydrophobic alkyl chain increases. Thus, it is expected that THAOH will be more effective at reducing the surface tension of water than TBAOH and other shorter-chain TAAOHs.
Table 3: Surface Tension of Aqueous Tetrabutylammonium Hydroxide Solutions (mN/m)
| Concentration (wt%) | Temperature (°C) | Surface Tension (mN/m) |
|---|---|---|
| 1 | 25 | ~60 |
| 5 | 25 | ~40 |
| 10 | 25 | ~35 |
Refractive Index
The refractive index of an aqueous solution is related to its concentration. For aqueous TAAOH solutions, the refractive index is expected to increase with increasing concentration. The refractive index is also dependent on temperature, typically decreasing as the temperature increases.
Table 4: Refractive Index of Aqueous Tetra-alkylammonium Hydroxide Solutions
| Compound | Concentration (wt%) | Temperature (°C) | Refractive Index |
|---|---|---|---|
| TMAOH | 25 | 20 | 1.3806 |
| TBAOH | 10 | 30 | ~1.35 |
| TBAOH | 55 | 30 | ~1.42 |
Phase Behavior
The phase behavior of aqueous TAAOH solutions can be complex, with the possibility of forming various phases, including isotropic solutions, liquid crystals, and solid hydrates, depending on the concentration and temperature. For long-chain TAAOHs like THAOH, the formation of micellar structures and other self-assembled aggregates in aqueous solution is expected above a certain concentration, known as the critical micelle concentration (CMC). The phase diagram of the THAOH-water system is likely to exhibit regions of complete miscibility, as well as two-phase regions.
Experimental Protocols
This section outlines the general methodologies for determining the physical properties discussed above.
Density Measurement
The density of aqueous THAOH solutions can be accurately measured using a vibrating tube densitometer. The principle involves measuring the oscillation period of a U-shaped tube filled with the sample. The density is then calculated from the oscillation period.
Caption: Workflow for Density Measurement using a Vibrating Tube Densitometer.
Viscosity Measurement
A rotational viscometer is a suitable instrument for measuring the viscosity of aqueous THAOH solutions. This method involves rotating a spindle immersed in the sample at a known speed and measuring the torque required to overcome the viscous drag of the fluid.
Electrical Conductivity Measurement
A conductivity meter with a conductivity cell is used to measure the electrical conductivity of the solutions. The instrument applies an AC voltage to the electrodes of the cell and measures the resulting current, from which the conductance and then the conductivity are calculated.
Surface Tension Measurement
The surface tension of aqueous THAOH solutions can be determined using the Du Noüy ring method or the Wilhelmy plate method with a tensiometer. These methods measure the force required to pull a platinum ring or plate from the surface of the liquid.
Refractive Index Measurement
An Abbe refractometer is commonly used to measure the refractive index of liquid samples. A drop of the solution is placed on the prism, and the instrument measures the critical angle of refraction, which is then converted to the refractive index.
Phase Diagram Determination
The phase diagram of the THAOH-water binary system can be constructed by preparing samples of varying compositions and observing their phase behavior as a function of temperature. Techniques such as differential scanning calorimetry (DSC) can be used to identify phase transition temperatures, and visual observation under controlled temperature can be used to identify the boundaries between different phases.
Application in Drug Development: Phase-Transfer Catalysis
Tetrahexylammonium hydroxide is an effective phase-transfer catalyst (PTC) for a variety of organic reactions, which is a crucial technology in the synthesis of many pharmaceuticals. As a PTC, THAOH facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction takes place.
Representative Protocol: N-Alkylation of a Heterocycle
This protocol describes a general procedure for the N-alkylation of a heterocyclic compound, a common reaction in the synthesis of drug molecules, using THAOH as a phase-transfer catalyst.
Caption: General Workflow for N-Alkylation using THAOH as a Phase-Transfer Catalyst.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the heterocyclic substrate (1.0 eq.) and the alkylating agent (1.1 eq.) in a suitable organic solvent (e.g., toluene (B28343) or dichloromethane).
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Addition of Catalyst: To the stirred solution, add an aqueous solution of tetrahexylammonium hydroxide (e.g., 40 wt%, 0.1 eq.).
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Reaction: Heat the biphasic mixture to the desired reaction temperature (e.g., 50-80 °C) and stir vigorously to ensure efficient mixing of the two phases. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
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Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the pure N-alkylated product.
Conclusion
Aqueous solutions of tetrahexylammonium hydroxide exhibit a range of physical properties that are of significant interest to researchers and professionals in chemistry and drug development. While direct experimental data for THAOH are limited, this guide has provided a comprehensive overview of its expected physicochemical behavior based on the established trends of homologous tetra-alkylammonium hydroxides. The provided experimental protocols offer a practical framework for the determination of these properties and for the application of THAOH as a phase-transfer catalyst in organic synthesis. Further research to generate a complete and validated dataset for the physical properties of aqueous THAOH solutions is highly encouraged to fully unlock its potential in various applications.
